molecular formula C16H23NO4S B5520865 ETHYL 2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETATE

ETHYL 2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETATE

Cat. No.: B5520865
M. Wt: 325.4 g/mol
InChI Key: HTWLZRHWJNVZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETATE is an organic compound that belongs to the class of carbamate esters This compound is characterized by the presence of a butoxyphenyl group, a carbamoyl group, and a sulfanyl acetate moiety

Scientific Research Applications

ETHYL 2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETATE has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETATE typically involves the reaction of 4-butoxyphenyl isocyanate with ethyl 2-mercaptoacetate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamate ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base, such as potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl esters.

Mechanism of Action

The mechanism of action of ETHYL 2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The sulfanyl group can also participate in redox reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETATE
  • ETHYL 2-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETATE
  • ETHYL 2-({[(4-PROPOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETATE

Uniqueness

ETHYL 2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETATE is unique due to the presence of the butoxyphenyl group, which can influence its chemical reactivity and biological activity. The butoxy group can provide additional hydrophobic interactions, potentially enhancing its binding affinity to molecular targets.

Properties

IUPAC Name

ethyl 2-[2-(4-butoxyanilino)-2-oxoethyl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-3-5-10-21-14-8-6-13(7-9-14)17-15(18)11-22-12-16(19)20-4-2/h6-9H,3-5,10-12H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWLZRHWJNVZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CSCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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